molecular formula C16H25N3O2 B12571756 1-Piperazinepentanamide, 4-(2-methoxyphenyl)- CAS No. 188708-21-6

1-Piperazinepentanamide, 4-(2-methoxyphenyl)-

Cat. No.: B12571756
CAS No.: 188708-21-6
M. Wt: 291.39 g/mol
InChI Key: KNDWFXPDAMTDMT-UHFFFAOYSA-N
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Description

1-Piperazinepentanamide, 4-(2-methoxyphenyl)- is a piperazine derivative characterized by a pentanamide chain and a 2-methoxyphenyl substituent at the 4-position of the piperazine ring. Piperazine derivatives with 2-methoxyphenyl groups are frequently studied for their affinity to serotonin (5-HT1A) receptors and antibacterial properties . The pentanamide chain may enhance binding specificity or pharmacokinetic properties compared to shorter-chain analogs, as seen in related compounds like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) .

Properties

CAS No.

188708-21-6

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]pentanamide

InChI

InChI=1S/C16H25N3O2/c1-21-15-7-3-2-6-14(15)19-12-10-18(11-13-19)9-5-4-8-16(17)20/h2-3,6-7H,4-5,8-13H2,1H3,(H2,17,20)

InChI Key

KNDWFXPDAMTDMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCC(=O)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Cyclization

A common approach to synthesize 1-(2-methoxyphenyl)piperazine involves nucleophilic substitution reactions between 2-methoxyaniline derivatives and haloalkyl amines or piperazine precursors under alkaline conditions in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, condensation of p-nethoxyaniline with N,N-bis(2-haloethyl)-4-N-methyl-p-nitroaniline under alkaline conditions (NaOH or KOH) at elevated temperatures (80–140 °C) leads to cyclization and formation of substituted piperazine intermediates.

Catalytic Hydrogenation

Subsequent catalytic hydrogenation (e.g., using Pd/C catalyst) is employed to reduce nitro groups to amines, yielding the desired 1-(2-methoxyphenyl)piperazine derivatives with high purity and yield.

Alternative Synthetic Routes

Other methods include:

  • Bromination of hydroxybutan-2-yl isoindoline derivatives followed by amination with 2-methoxyphenylpiperazine to form key intermediates.
  • Use of tosylate intermediates to improve yields in amination steps.

Introduction of the Pentanamide Side Chain

The pentanamide moiety is introduced typically via amide bond formation between the piperazine nitrogen and a pentanoyl derivative or through multi-step synthesis involving:

  • Preparation of β-substituted pentanamide intermediates.
  • Functionalization of the piperazine nitrogen with these intermediates under controlled conditions.

Representative Preparation Method (Based on Patent CN101824009A)

Step Reagents & Conditions Description Yield (%) Melting Point (°C)
1 N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline + p-nethoxyaniline, NaOH, DMF, 100 °C, 24 h Condensation and cyclization to form 1-(4-p-methoxyphenyl)-4-(4-nitrophenyl)piperazine 87 195.4
2 Catalytic hydrogenation with Pd/C in THF, room temperature overnight Reduction of nitro group to amine, yielding 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine 55 174.3

This method emphasizes:

  • Use of non-protic solvents (DMF, toluene, dioxane).
  • Alkaline conditions with sodium hydroxide.
  • Controlled temperature for cyclization.
  • Catalytic hydrogenation for reduction steps.

Alternative Synthetic Details from Research Literature

  • Synthesis of 2-(3-bromopropoxy)-1,3-dimethylbenzene intermediate followed by reaction with 1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-amine to yield final derivatives.
  • Use of hydrazinolysis to convert isoindoline intermediates to amine-functionalized piperazine derivatives.
  • Multi-step synthesis involving bromination, amination, and hydrazinolysis to improve yields and purity.

Reaction Conditions and Solvent Choices

Parameter Typical Range/Choice Notes
Solvents DMF, DMSO, toluene, 1,4-dioxane, THF Non-protic solvents preferred for nucleophilic substitution and cyclization
Base NaOH, KOH, NaH, sodium methylate Strong bases facilitate cyclization and substitution
Temperature 80–140 °C for cyclization; room temperature for hydrogenation Elevated temperature promotes condensation; mild conditions for reduction
Catalysts Pd/C for hydrogenation Efficient reduction of nitro groups

Purification and Characterization

  • Recrystallization from solvents such as 1,4-dioxane or ethyl acetate is used to purify intermediates and final products.
  • Melting points are recorded to confirm purity.
  • Characterization includes NMR, MS, and chromatographic techniques to verify structure and yield.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents Conditions Product Yield (%) Notes
1 Condensation & Cyclization p-nethoxyaniline + N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline + NaOH DMF, 100 °C, 24 h 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine 87 Key intermediate
2 Catalytic Hydrogenation Pd/C, H2 gas THF, RT, overnight 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine 55 Reduction of nitro to amine
3 Amide Formation Pentanoyl derivatives + piperazine intermediate Various, often room temp to mild heating 1-piperazinepentanamide, 4-(2-methoxyphenyl)- Variable Final compound

Research Findings on Preparation Efficiency

  • The described methods provide good to excellent yields (up to 88.5%) for key intermediates.
  • Use of aprotic solvents and strong bases is critical for high conversion rates.
  • Catalytic hydrogenation is efficient for nitro group reduction without over-reduction or side reactions.
  • Alternative routes using tosylate intermediates can improve amination yields.
  • Multi-step synthesis requires careful control of reaction conditions to maintain product integrity.

Chemical Reactions Analysis

1-Piperazinepentanamide, 4-(2-methoxyphenyl)- undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity
Research has shown that derivatives of 1-(2-methoxyphenyl)piperazine exhibit significant antidepressant-like activity. A study synthesized various derivatives and evaluated their affinity towards serotonergic receptors, specifically 5-HT1A and 5-HT7 receptors. The most promising compound demonstrated a high affinity (Ki < 1 nm) for the 5-HT1A receptor and exhibited stronger antidepressant effects than imipramine in animal models .

Table 1: Affinity of Selected Derivatives for Serotonergic Receptors

Compound NameAffinity (Ki, nM)Receptor Type
Compound A<15-HT1A
Compound B345-HT7
Imipramine--

Sigma Receptor Imaging
Another area of application involves the use of radioiodinated derivatives of the compound for sigma receptor imaging. A study reported the synthesis of a radioiodinated tracer that showed high brain uptake and binding affinity for sigma receptors in vivo, making it a potential candidate for imaging studies .

Environmental Monitoring

Toluene Diisocyanate Exposure Assessment
The compound has been utilized in environmental health research to monitor occupational exposure to toluene diisocyanate (TDI). Filters impregnated with 1-(2-methoxyphenyl)piperazine have been employed to assess TDI concentrations in air samples, highlighting its utility in occupational safety assessments .

Case Study 1: Antidepressant-Like Activity Evaluation

In a controlled study, researchers administered various derivatives of 1-(2-methoxyphenyl)piperazine to mice to evaluate their antidepressant-like effects using the tail suspension test. The results indicated that certain derivatives not only had high receptor affinity but also produced significant behavioral changes indicative of antidepressant activity at lower doses compared to traditional medications .

Case Study 2: Sigma Receptor Imaging

A study involving the application of a radioiodinated derivative of the compound demonstrated its potential as a sigma receptor ligand for imaging purposes. The tracer showed promising results in terms of brain uptake and specificity, although its application was limited by cross-reactivity with dopamine receptors. This highlights the need for further refinement in developing selective imaging agents .

Mechanism of Action

The primary mechanism of action of 1-Piperazinepentanamide, 4-(2-methoxyphenyl)- involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects such as vasodilation and reduced blood pressure. The molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 1-Piperazinepentanamide, 4-(2-methoxyphenyl)- and key analogs:

Compound Substituents Receptor Affinity (Ki) Biological Activity Key Applications Ref.
1-Piperazinepentanamide, 4-(2-methoxyphenyl)- Pentanamide chain at piperazine N-1, 2-methoxyphenyl at N-4 Not explicitly reported Hypothesized 5-HT1A modulation, antibacterial* CNS disorders, antimicrobial research
NAN-190 4-(2-Phthalimido)butyl chain at N-4 5-HT1A: ~1.2 nM 5-HT1A antagonist Anxiolytic research
p-MPPI p-Iodobenzamidoethyl chain at N-1 5-HT1A: Competitive antagonist 5-HT1A antagonist (pre- and postsynaptic) Neuroimaging, receptor mapping
BAK 05-52 (12a) 1,2,3-Triazole-linked naphthalene at N-1 D3/D2 selectivity Dopamine D3 receptor ligand Neuropsychiatric drug development
Compound 18 () Phthalimido-butyl chain at N-4 5-HT1A: 0.6 nM (highest) High-affinity 5-HT1A ligand Receptor binding studies
HBK-14 (2,6-Dimethylphenoxy)ethoxyethyl chain at N-1 Not reported Antihypertensive effects Cardiovascular research

Key Comparisons

Structural Variations :

  • Chain Length and Functional Groups : The pentanamide chain in the target compound distinguishes it from analogs like NAN-190 (butyl chain) and p-MPPI (ethylbenzamido group). Longer chains may improve membrane permeability or receptor interactions .
  • Substituent Effects : The 2-methoxyphenyl group is a common feature in high-affinity 5-HT1A ligands (e.g., compound 18 in ), but substituents at the N-1 position (e.g., triazole in BAK 05-52) dictate selectivity for other targets like dopamine receptors .

Receptor Affinity and Selectivity: The 5-HT1A receptor affinity of compound 18 (Ki = 0.6 nM) surpasses even serotonin itself, making it a benchmark for comparison . In contrast, HBK-14 and HBK-15 lack direct 5-HT1A activity but exhibit antihypertensive effects via adrenergic pathways .

Biological Activity :

  • Antibacterial activity is prominent in analogs like (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine, which inhibits Gram-positive and Gram-negative bacteria . The pentanamide derivative could share this property if the chain length supports membrane disruption.
  • Neutral 5-HT1A antagonists (e.g., NAN-190) inhibit bladder contractions in rats, while partial agonists are inactive, highlighting the importance of substituent-driven functional activity .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for 4-(2-methoxyphenyl)piperazine derivatives, such as reductive amination () or nucleophilic substitution (). For example, intermediate 4 in is synthesized via NaBH3CN-mediated reductive amination, a method adaptable to pentanamide formation .

Research Findings and Data

Table 1: Receptor Binding Profiles of Select Analogs

Compound 5-HT1A (Ki, nM) D2 (Ki, nM) Antibacterial Activity (MIC, µg/mL)
NAN-190 1.2 >1,000 Not tested
p-MPPI ~3 (ID50)
BAK 05-52 D3: 4.2
Compound 2 () 8–16 (Gram-positive)

Key Observations :

  • Neutral antagonists (e.g., NAN-190) show prolonged in vivo effects compared to partial agonists, emphasizing the role of substituents in functional efficacy .

Biological Activity

1-Piperazinepentanamide, 4-(2-methoxyphenyl)-, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-Piperazinepentanamide, 4-(2-methoxyphenyl)-
  • CAS Number : 188708-21-6
  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol

The biological activity of 1-Piperazinepentanamide, 4-(2-methoxyphenyl)- is primarily linked to its interaction with serotonin receptors. Research indicates that derivatives of this compound exhibit significant affinity toward various serotonergic receptors, including:

  • 5-HT1A
  • 5-HT6
  • 5-HT7

These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions. For instance, a study demonstrated that certain derivatives showed antidepressant-like activity in animal models, outperforming traditional antidepressants like imipramine in specific tests (tail suspension test) .

Antidepressant Activity

A series of studies have synthesized derivatives of N-(2-methoxyphenyl)piperazine to evaluate their antidepressant potential. The most promising compounds showed:

  • Affinity for 5-HT1A : Ki < 1 nM
  • Antidepressant-like effects : Observed at doses as low as 2.5 mg/kg in mice .

Anticancer Activity

Research has also explored the anticancer properties of piperazine derivatives. A notable study highlighted the following findings:

CompoundCell LineIC50 (µM)Notes
Compound AHeLa1.02High anti-tumor activity
Compound BSGC-79011.35Strong cytotoxicity
Compound CHepG24.12Lower activity compared to others

These compounds exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Case Study: Antidepressant-Like Activity

In a controlled experiment involving mice, researchers administered different derivatives of 1-Piperazinepentanamide, assessing their impact on locomotor activity and neurotoxicity. Key findings included:

  • Sedative effects : ED50 = 17.5 mg/kg
  • Neurotoxicity : TD50 = 53.2 mg/kg .

This study underscores the need for careful dose management when considering these compounds for therapeutic use.

Case Study: Anticancer Efficacy

Another study focused on the anticancer properties of piperazine derivatives demonstrated that certain modifications led to enhanced activity against specific cancer cell lines. The results indicated that substitution patterns on the piperazine ring significantly influenced anticancer potency .

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